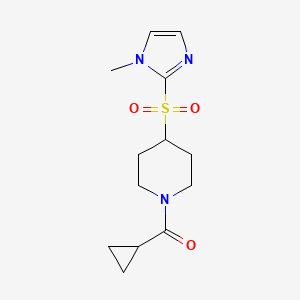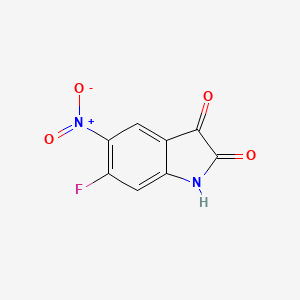![molecular formula C9H8F3N3O B2721654 6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine CAS No. 2197492-57-0](/img/structure/B2721654.png)
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine” is likely a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The trifluoropropan-2-yl group is a common moiety in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of an imidazo[1,2-b]pyridazine ring with a trifluoropropan-2-yl group attached at the 6-position via an oxygen atom .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions typical of other organic compounds, such as substitution, addition, and elimination reactions .Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase 2 (Tyk2) Inhibitors
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine derivatives have been identified as potent, selective, and orally active inhibitors of Tyrosine Kinase 2 (Tyk2) JH2 domain. This subclass of imidazopyridazine analogs has shown dramatic improvements in metabolic stability, with particular derivatives demonstrating high efficacy in inhibiting IFNγ production and providing full efficacy in rat models of adjuvant arthritis, indicating potential applications in the treatment of autoimmune diseases (Liu et al., 2019).
Antifungal and Anti-Asthmatic Activities
Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, displaying potent anti-asthmatic activity. Furthermore, certain derivatives exhibited enhanced activity when bearing a methyl group at specific positions on the imidazo[1,2-b]pyridazine ring, suggesting their potential as novel therapeutic agents for asthma and allergic reactions (Kuwahara et al., 1996).
Antihistaminic and Anti-Inflammatory Effects
Research on [1, 2, 4]triazolo[1, 5-b]pyridazines and imidazo[1, 2-b]pyridazines with cyclic amines has uncovered compounds that exhibit both antihistaminic activity and inhibitory effects on eosinophil infiltration. This suggests a promising avenue for the development of therapeutic agents aimed at treating conditions such as atopic dermatitis and allergic rhinitis, where both antihistaminic and anti-inflammatory properties are beneficial (Gyoten et al., 2003).
Acetylcholinesterase Inhibitory Activity
Substituted imidazo[1,2-b]pyridazine compounds have shown potent acetylcholinesterase (AChE) inhibitory activity, with potential implications for the treatment of neurodegenerative diseases. These compounds have demonstrated not only AChE inhibition but also dose-dependent decreases in cell proliferation, cell cycle arrest, and induction of apoptosis in neuroblastoma cell lines, indicating a broad spectrum of biological effects that could be harnessed for therapeutic purposes (Sharma et al., 2021).
Antiviral Applications
The imidazo[1,2-b]pyridazine nucleus has been utilized in the design and synthesis of novel antiviral agents targeting picornaviruses. Structural modifications to this nucleus have led to compounds exhibiting broad-spectrum antiviral activity, particularly against rhinoviruses and enteroviruses, which are significant pathogens responsible for a wide range of diseases (Hamdouchi et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-(1,1,1-trifluoropropan-2-yloxy)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O/c1-6(9(10,11)12)16-8-3-2-7-13-4-5-15(7)14-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAWNTPWNDFOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NN2C=CN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

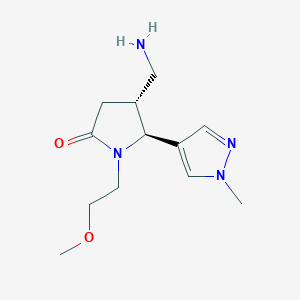
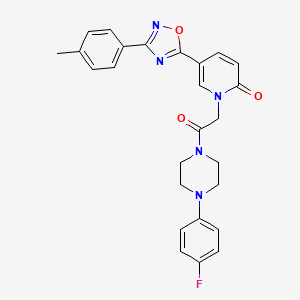
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2721574.png)
![N-[2-[(4-methylphenyl)acetyl]-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B2721575.png)

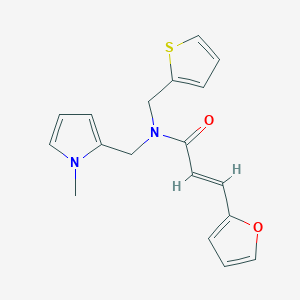
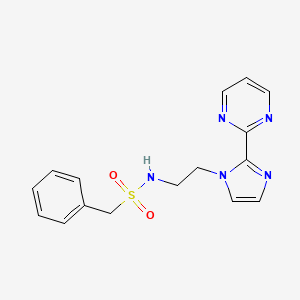
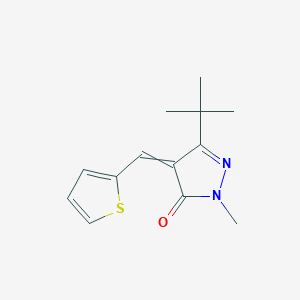
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2721584.png)
![(4-chlorophenyl)[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]methanone](/img/structure/B2721585.png)
![4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2721586.png)
